Cas no 2024200-91-5 (1-(thiolan-3-yl)cyclobutane-1-carbaldehyde)

1-(Thiolan-3-yl)cyclobutane-1-carbaldehyde is a specialized organic compound featuring a cyclobutane core substituted with a thiolane ring and an aldehyde functional group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the construction of complex heterocyclic frameworks. The presence of both sulfur and aldehyde moieties allows for versatile applications in nucleophilic additions, cyclizations, and as a building block for pharmaceuticals or agrochemical intermediates. Its rigid cyclobutane backbone enhances stereochemical control in reactions, while the thiolane group contributes to solubility and coordination properties. Suitable for controlled functionalization, this compound is of interest in medicinal chemistry and materials science research.
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde structure
2024200-91-5 structure
Product name:1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
CAS No:2024200-91-5
MF:C9H14OS
Molecular Weight:170.271861553192
CID:6440226
PubChem ID:165573520

1-(thiolan-3-yl)cyclobutane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
    • EN300-1621553
    • 2024200-91-5
    • インチ: 1S/C9H14OS/c10-7-9(3-1-4-9)8-2-5-11-6-8/h7-8H,1-6H2
    • InChIKey: DUEZTKUEXJXOPO-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)C1(C=O)CCC1

計算された属性

  • 精确分子量: 170.07653624g/mol
  • 同位素质量: 170.07653624g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 42.4Ų

1-(thiolan-3-yl)cyclobutane-1-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1621553-1.0g
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
2024200-91-5
1g
$1557.0 2023-06-04
Enamine
EN300-1621553-10000mg
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
2024200-91-5
10000mg
$5774.0 2023-09-22
Enamine
EN300-1621553-50mg
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
2024200-91-5
50mg
$1129.0 2023-09-22
Enamine
EN300-1621553-0.1g
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
2024200-91-5
0.1g
$1371.0 2023-06-04
Enamine
EN300-1621553-250mg
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
2024200-91-5
250mg
$1235.0 2023-09-22
Enamine
EN300-1621553-1000mg
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
2024200-91-5
1000mg
$1343.0 2023-09-22
Enamine
EN300-1621553-0.5g
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
2024200-91-5
0.5g
$1495.0 2023-06-04
Enamine
EN300-1621553-5.0g
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
2024200-91-5
5g
$4517.0 2023-06-04
Enamine
EN300-1621553-10.0g
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
2024200-91-5
10g
$6697.0 2023-06-04
Enamine
EN300-1621553-0.05g
1-(thiolan-3-yl)cyclobutane-1-carbaldehyde
2024200-91-5
0.05g
$1308.0 2023-06-04

1-(thiolan-3-yl)cyclobutane-1-carbaldehyde 関連文献

1-(thiolan-3-yl)cyclobutane-1-carbaldehydeに関する追加情報

Introduction to 1-(thiolan-3-yl)cyclobutane-1-carbaldehyde (CAS No. 2024200-91-5)

1-(thiolan-3-yl)cyclobutane-1-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2024200-91-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclobutane ring conjugated with a thiolan-3yl moiety and a formyl group, has garnered attention due to its unique structural properties and potential applications in drug discovery and synthetic chemistry.

The compound’s structure consists of a cyclobutane ring substituted at the 1-position with an aldehyde group (–CHO) and at the 3-position with a thiolan-3yl group. Thiolan derivatives are known for their versatility in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules. The presence of both the aldehyde and thiolan functionalities makes this compound particularly interesting for further functionalization, enabling the development of more complex scaffolds.

In recent years, there has been growing interest in cycloalkyl-containing heterocycles due to their prevalence in natural products and their potential pharmacological activity. The cyclobutane core, in particular, is valued for its rigid structure, which can enhance binding affinity and metabolic stability in drug candidates. The combination of this scaffold with the thiolan moiety introduces unique electronic and steric properties, making it a promising candidate for further exploration.

One of the most compelling aspects of 1-(thiolan-3-yl)cyclobutane-1-carbaldehyde is its utility as a building block in organic synthesis. The aldehyde functionality allows for condensation reactions with various nucleophiles, such as amines or hydrazines, to form Schiff bases or hydrazones. These derivatives have been widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Additionally, the thiolan ring can undergo further modifications, such as oxidation to form sulfoxides or sulfones, expanding its synthetic utility.

Recent advancements in computational chemistry have facilitated the design of novel derivatives of 1-(thiolan-3-yl)cyclobutane-1-carbaldehyde. Molecular modeling studies have suggested that modifications to the cyclobutane ring can influence binding interactions with biological targets. For instance, introducing substituents at specific positions may enhance receptor affinity or modulate pharmacokinetic profiles. These insights are particularly valuable in the context of drug development, where optimizing molecular interactions is critical.

The pharmaceutical industry has shown considerable interest in thiolan-based compounds due to their structural diversity and biological relevance. Several patents and scientific publications highlight the use of thiolan derivatives as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, researchers have explored thiolan-containing molecules as protease inhibitors, which are essential in treating chronic diseases such as cancer and neurodegenerative disorders. The aldehyde group in 1-(thiolan-3-yl)cyclobutane-1-carbaldehyde provides a versatile handle for further derivatization, making it a valuable starting point for such investigations.

In addition to its pharmaceutical applications, this compound has potential uses in materials science. The rigid cyclobutane framework combined with functional groups like the aldehyde can contribute to the development of advanced polymers or liquid crystals with tailored properties. Such materials could find applications in electronics, optoelectronics, or even biodegradable polymers where structural rigidity is desired.

The synthesis of 1-(thiolan-3-yl)cyclobutane-1-carbaldehyde involves multi-step organic transformations that highlight its synthetic versatility. One common approach involves the reaction of cyclobutanone with thiolan derivatives under appropriate conditions to introduce the desired substituents. Catalytic methods have also been explored to improve yield and selectivity in these reactions. Advances in green chemistry principles have encouraged researchers to develop more sustainable synthetic routes, minimizing waste and reducing energy consumption.

From a regulatory perspective, compounds like 1-(thiolan-3-yl)cyclobutane-1-carbaldehyde must undergo rigorous testing to ensure safety and efficacy before being considered for clinical use. Preclinical studies often involve evaluating toxicity profiles, pharmacokinetics, and interaction with biological targets. These studies are crucial for understanding how the compound behaves within living systems and for identifying potential side effects or adverse reactions.

The future prospects for 1-(thiolan-3-yl)cyclobutane-1-carbaldehyde are promising, given its unique structural features and potential applications. Continued research into its derivatives may uncover novel therapeutic agents or advanced materials with significant societal benefits. As computational tools become more sophisticated and synthetic methodologies evolve, the accessibility of such compounds will likely increase, fostering further innovation across multiple disciplines.

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